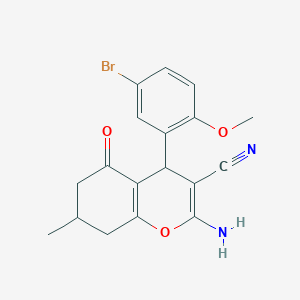![molecular formula C22H30N2O4 B5104137 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylbenzyl)piperazine oxalate](/img/structure/B5104137.png)
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylbenzyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylbenzyl)piperazine oxalate, also known as B-HT 920, is a chemical compound that belongs to the class of piperazine derivatives. It was first synthesized in the early 1980s and has been extensively studied for its potential use in scientific research.
作用機序
The exact mechanism of action of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylbenzyl)piperazine oxalate 920 is not fully understood, but it is thought to act primarily as a dopamine receptor agonist. It has been shown to have high affinity for D2 and D3 dopamine receptors, and to a lesser extent for D1 and D4 receptors. It has also been shown to have some affinity for serotonin receptors and alpha-adrenergic receptors.
Biochemical and Physiological Effects:
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylbenzyl)piperazine oxalate 920 has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to increased locomotor activity and stereotypy. It has also been shown to decrease blood pressure and heart rate, and to have some effects on gastrointestinal motility.
実験室実験の利点と制限
One advantage of using 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylbenzyl)piperazine oxalate 920 in lab experiments is that it has a well-defined mechanism of action and pharmacological profile. This can make it useful for studying specific aspects of dopamine receptor function. However, one limitation is that it has relatively low potency compared to other dopamine receptor agonists, which can make it more difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for research on 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylbenzyl)piperazine oxalate 920. One area of interest is the potential use of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylbenzyl)piperazine oxalate 920 in the treatment of Parkinson's disease, as it has been shown to have some dopaminergic activity. Another area of interest is the potential use of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylbenzyl)piperazine oxalate 920 in the study of drug addiction, as dopamine is known to play a key role in this process. Additionally, further research could be done to explore the potential effects of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylbenzyl)piperazine oxalate 920 on other physiological systems, such as the immune system or endocrine system.
合成法
The synthesis of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylbenzyl)piperazine oxalate 920 involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with 3-methylbenzyl chloride in the presence of a base, followed by the reaction with oxalic acid to form the oxalate salt. The synthesis is relatively straightforward and can be carried out using standard laboratory techniques.
科学的研究の応用
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylbenzyl)piperazine oxalate 920 has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and gastrointestinal system. It has been shown to have a number of pharmacological effects, including dopamine receptor agonism, serotonin receptor antagonism, and alpha-adrenergic receptor antagonism.
特性
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(3-methylphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2.C2H2O4/c1-16-3-2-4-18(11-16)14-21-7-9-22(10-8-21)15-20-13-17-5-6-19(20)12-17;3-1(4)2(5)6/h2-6,11,17,19-20H,7-10,12-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZDXSLCIZBFGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3CC4CC3C=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5104056.png)
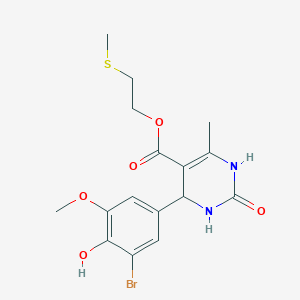
![N-(4-ethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B5104074.png)
![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N'-phenyl-N-(2-phenylethyl)thiourea](/img/structure/B5104086.png)
![N~2~-(2,5-dimethoxyphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5104087.png)
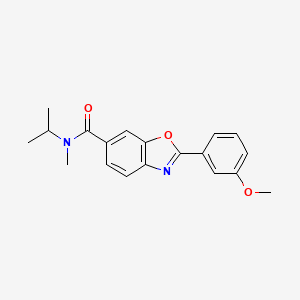
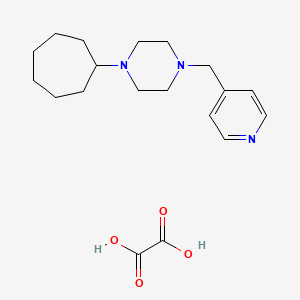
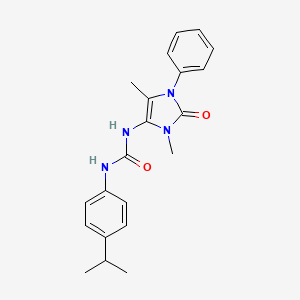
![2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5104107.png)
![3-methyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5104111.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5104114.png)

